molecular formula C9H10F3NO2 B12093306 (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol

Cat. No.: B12093306
M. Wt: 221.18 g/mol
InChI Key: ZWWLHDJVEDSDGM-MRVPVSSYSA-N
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Description

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol is a chiral compound characterized by the presence of an amino group, a hydroxyl group, and a trifluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method to synthesize (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol involves the reductive amination of 4-(trifluoromethoxy)benzaldehyde with (S)-2-aminoethanol. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

  • Asymmetric Synthesis: : Another approach is the asymmetric synthesis starting from chiral precursors. For example, using (S)-glycidol as a starting material, the epoxide ring can be opened by 4-(trifluoromethoxy)aniline under acidic conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes due to their efficiency and scalability. The use of continuous flow reactors can enhance the reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

  • Reduction: : The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3).

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base.

Major Products

    Oxidation: 2-(4-(trifluoromethoxy)phenyl)acetone.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol serves as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

The compound is studied for its potential biological activity. It can act as a ligand for certain receptors or enzymes, influencing biological pathways.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its trifluoromethoxy group imparts unique chemical properties that are beneficial in various applications.

Mechanism of Action

The mechanism by which (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol exerts its effects depends on its interaction with molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-phenylethanol: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.

    (S)-2-Amino-2-(4-methoxyphenyl)ethanol: Contains a methoxy group instead of a trifluoromethoxy group, affecting its reactivity and applications.

    (S)-2-Amino-2-(4-chlorophenyl)ethanol:

Uniqueness

The trifluoromethoxy group in (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol imparts unique properties such as increased lipophilicity, metabolic stability, and potential for specific biological interactions. These features distinguish it from similar compounds and make it valuable in various scientific and industrial applications.

Biological Activity

(S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol, often referred to as (S)-TFMPA, is a chiral compound with significant potential in medicinal chemistry. Its unique trifluoromethoxy substituent on the phenyl ring enhances its biological activity, particularly in pharmacological applications. This article reviews the biological activity of (S)-TFMPA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₉H₁₃F₃NO₂
  • Molecular Weight : 205.18 g/mol
  • CAS Number : 306281-86-7

The compound is characterized by its amino group and the trifluoromethoxy group, which significantly influence its interaction with biological targets.

(S)-TFMPA has been studied primarily for its role as a monoamine oxidase (MAO) inhibitor , which can lead to increased levels of neurotransmitters such as serotonin and norepinephrine in the brain. This mechanism suggests potential applications in treating mood disorders and other neurological conditions.

Interaction with Enzymes and Receptors

Research indicates that (S)-TFMPA may modulate various enzymatic activities and interact with neurotransmitter receptors, influencing signaling pathways related to inflammation and pain response. For instance, preliminary studies suggest it can inhibit specific enzymes involved in inflammatory processes.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of (S)-TFMPA:

Activity Description References
MAO Inhibition Increases neurotransmitter levels in the brain; potential applications in mood disorders.
Anti-inflammatory Effects Modulates enzyme activity related to inflammation; may inhibit certain inflammatory enzymes.
Neurotransmitter Modulation Influences neurotransmitter systems related to pain perception and mood regulation.
Anticancer Potential Exhibited cytotoxic effects against human cancer cell lines A549 and HeLa, indicating anticancer activity.

Study on Anticancer Activity

A study investigated the cytotoxic effects of (S)-TFMPA on human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The results demonstrated significant cytotoxicity, suggesting that (S)-TFMPA may serve as a lead compound for developing new anticancer agents .

Pharmacological Applications

In pharmacological studies, (S)-TFMPA has shown promise as a candidate for treating conditions such as depression and anxiety due to its MAO-inhibiting properties. The modulation of neurotransmitter levels can potentially alleviate symptoms associated with these disorders.

Q & A

Q. Basic: What are the common synthetic routes for (S)-2-Amino-2-(4-(trifluoromethoxy)phenyl)ethanol?

Methodological Answer:
The synthesis typically involves enantioselective methods to achieve the (S)-configuration. Key steps include:

  • Nucleophilic substitution : Introduction of the trifluoromethoxy group via reaction of 4-hydroxybenzaldehyde with trifluoromethylating agents (e.g., CF₃I/KF) .
  • Asymmetric reduction : Catalytic hydrogenation or enzymatic resolution to introduce the chiral amino alcohol moiety. For example, ketone intermediates derived from 4-(trifluoromethoxy)phenylacetic acid can be reduced using chiral catalysts like Ru-BINAP complexes .
  • Protection/deprotection strategies : Use of tert-butoxycarbonyl (Boc) groups to stabilize the amino group during synthesis .

Q. Basic: How is the enantiomeric purity of this compound validated?

Methodological Answer:
Enantiomeric purity is assessed using:

  • Chiral HPLC : Columns such as Chiralpak® IA or IB with hexane/isopropanol mobile phases to resolve enantiomers .
  • Polarimetry : Specific rotation measurements compared to literature values (e.g., [α]D²⁵ = +15.6° for the (S)-enantiomer in methanol) .
  • X-ray crystallography : Absolute configuration confirmation via SHELX-refined structures (e.g., CCDC deposition codes) .

Q. Advanced: What challenges arise in crystallographic analysis of this compound?

Methodological Answer:
Common issues include:

  • Disorder in trifluoromethoxy groups : The CF₃O group’s flexibility complicates electron density mapping. SHELXL’s PART and SIMU commands mitigate this by refining anisotropic displacement parameters .
  • Twinned crystals : Use of PLATON’s TWINABS for data integration and HKLF5 format refinement in SHELXL .
  • Hydrogen bonding networks : The amino and hydroxyl groups form intermolecular H-bonds, requiring careful modeling of thermal motion and occupancy .

Q. Advanced: How does the trifluoromethoxy group influence structure-activity relationships (SAR) in related compounds?

Methodological Answer:
Comparative SAR studies with analogs (Table 1) reveal:

CompoundSubstituentBioactivity (IC₅₀, nM)Key Property
TargetCF₃O120 ± 15Enhanced metabolic stability
Analog AF250 ± 30Reduced lipophilicity
Analog BOCH₃480 ± 45Lower receptor binding

The CF₃O group improves metabolic stability (resistance to cytochrome P450 oxidation) and lipophilicity (logP = 2.8 vs. 2.1 for OCH₃), critical for blood-brain barrier penetration in CNS-targeted drugs .

Q. Advanced: What strategies optimize enantioselective synthesis for scale-up?

Methodological Answer:

  • Catalytic asymmetric hydrogenation : Use of Ir-(P,N) ligands achieves >99% ee at 50 mmol scale .
  • Dynamic kinetic resolution : Enzymatic systems (e.g., Candida antarctica lipase B) coupled with racemization catalysts enable near-quantitative yields .
  • Continuous flow chemistry : Microreactors reduce reaction times (from 24h to 2h) and improve selectivity via precise temperature control .

Q. Basic: What spectroscopic techniques characterize this compound?

Methodological Answer:

  • NMR : ¹⁹F NMR (δ = -58 ppm for CF₃O), ¹H NMR (δ = 3.7 ppm for NH₂/OH exchangeable protons) .
  • Mass spectrometry : ESI-MS m/z 264.1 [M+H]⁺, with fragmentation peaks at m/z 176 (loss of CF₃O group) .
  • IR spectroscopy : Broad O-H/N-H stretch (3300–3500 cm⁻¹), C-F vibrations (1150–1250 cm⁻¹) .

Q. Advanced: How does this compound interact with biological targets?

Methodological Answer:
Mechanistic studies suggest:

  • Dopamine D₂ receptor partial agonism : Molecular docking (AutoDock Vina) shows H-bonding between the ethanolamine moiety and Asp114 residue (ΔG = -9.2 kcal/mol) .
  • In vitro assays : Radioligand binding (³H-spiperone displacement, Kᵢ = 85 nM) and functional cAMP modulation (EC₅₀ = 150 nM) in HEK293 cells .
  • Metabolic profiling : LC-MS/MS analysis identifies glucuronidation as the primary clearance pathway .

Q. Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation (t₁/₂ = 14 days under ambient light vs. >6 months in dark) .
  • Hygroscopicity : Desiccate with silica gel to avoid hydrolysis of the ethanolamine group .
  • pH stability : Degrades rapidly in acidic conditions (pH <3) via C-N bond cleavage; neutral buffers (pH 7.4) recommended for solutions .

Q. Advanced: How do computational methods aid in designing derivatives?

Methodological Answer:

  • QSAR modeling : CoMFA (q² = 0.72, r² = 0.89) identifies steric bulk at the phenyl ring as critical for activity .
  • MD simulations : GROMACS trajectories (100 ns) show the CF₃O group stabilizes receptor hydrophobic pockets via van der Waals interactions .
  • ADMET prediction : SwissADME forecasts high gastrointestinal absorption (HIA >90%) but moderate CYP3A4 inhibition (Probability = 0.65) .

Q. Advanced: What contradictions exist in reported biological data?

Methodological Answer:
Discrepancies in receptor selectivity (Table 2):

StudyTarget ReceptorActivity (IC₅₀)Proposed Cause
AD₂120 nMCell line differences (CHO vs. HEK293)
B5-HT₂A850 nMRadioligand purity (³H-ketanserin vs. ³H-LSD)

Resolution requires orthogonal assays (e.g., β-arrestin recruitment vs. calcium flux) and standardized protocols .

Properties

Molecular Formula

C9H10F3NO2

Molecular Weight

221.18 g/mol

IUPAC Name

(2S)-2-amino-2-[4-(trifluoromethoxy)phenyl]ethanol

InChI

InChI=1S/C9H10F3NO2/c10-9(11,12)15-7-3-1-6(2-4-7)8(13)5-14/h1-4,8,14H,5,13H2/t8-/m1/s1

InChI Key

ZWWLHDJVEDSDGM-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)OC(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(CO)N)OC(F)(F)F

Origin of Product

United States

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